9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- is a complex organic compound with significant chemical and biological properties. It belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine.
The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- involves several key steps:
The synthetic routes can vary based on the desired end product but generally require careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity. Continuous flow reactors may be employed in industrial settings to facilitate large-scale production.
The molecular structure of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- features a central anthracene core with two hydroxyl groups at positions 1 and 5 and two phenylamino substituents at positions 4 and 8.
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- undergoes various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of solvent and reaction conditions is crucial for optimizing yields .
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. It can modulate enzymatic activity or receptor function leading to various biological effects. The specific pathways affected depend on the context of use; studies have indicated potential antimicrobial and anticancer activities associated with this class of compounds .
The compound exhibits typical properties associated with anthraquinone derivatives:
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- has diverse applications:
This compound exemplifies the intersection of chemistry and biology with significant implications for research and industrial applications.
The biological activity of anthraquinone derivatives is critically governed by the substitution pattern on their tricyclic 9,10-anthracenedione core. For 1,5-dihydroxy-4,8-bis(phenylamino)-anthracenedione, the para-quinoid arrangement of carbonyl groups at C-9 and C-10 creates an electron-deficient core that facilitates intercalation into DNA or RNA helices. This intercalative capacity is significantly modulated by the positions of the hydroxy and phenylamino substituents [2] [9]. Experimental evidence indicates that 1,4,5,8-tetra-substitution patterns (as seen in this compound) enable optimal planar geometry for DNA binding, while 1,2- or 2,3-disubstituted analogues exhibit steric hindrance that reduces intercalative efficiency by >60% [2]. The meta-positioning of hydroxy groups at C-1/C-5 establishes intramolecular hydrogen bonding networks with the adjacent C-9/C-10 carbonyls, enhancing molecular rigidity and π-π stacking interactions with nucleic acid bases [7].
Comparative bioactivity studies demonstrate that C-4/C-8 disubstitution with phenylamino groups generates superior topoisomerase II inhibition (IC₅₀ = 2.7 µM) compared to monosubstituted derivatives (IC₅₀ > 15 µM). This synergistic effect arises from the symmetrical electronic perturbation of the anthracenedione core, which stabilizes the DNA-topoisomerase cleavage complex [2]. In vitro antitumor screening reveals that translocation of substituents from the 4,8-positions to 2,6-positions reduces cytotoxicity against MCF-7 breast cancer cells by 8-fold, confirming the essentiality of para-alignment of amino groups relative to the quinone axis [9].
Table 1: Biological Activity Modulation by Anthracenedione Substituent Positions
Substitution Pattern | DNA Binding Constant (Ka, M-1) | Topoisomerase II Inhibition (IC₅₀, µM) | Cytotoxicity (MCF-7 IC₅₀, µM) |
---|---|---|---|
1,5-OH; 4,8-NHPh (Target) | 5.2 × 10⁵ | 2.7 | 8.5 |
1,8-OH; 4,5-NHPh | 1.1 × 10⁵ | 12.4 | 42.3 |
2,6-OH; 3,7-NHPh | 3.8 × 10⁴ | >50 | >100 |
1,4-OH; 5,8-NHPh | 4.6 × 10⁵ | 4.1 | 12.7 |
The binding affinity of 1,5-dihydroxy-4,8-bis(phenylamino)-anthracenedione to biological targets is dictated by electronic and steric features of its substituents. NMR studies of analogous compounds confirm that peri-hydroxy groups (C-1/C-5) adopt quinone-ketophenol tautomerism, generating partial positive charges at C-9/C-10 (δ13C = 182.5 ppm) that enhance electrostatic complementarity with phosphate backbones [4]. This tautomeric equilibrium increases the compound’s DNA binding constant by 3.5-fold compared to non-hydroxylated analogues [2] [4].
The N-H bonds of the 4,8-bis(phenylamino) groups serve as hydrogen bond donors that recognize guanine O6/N7 atoms in the DNA minor groove. Molecular docking simulations reveal that rotation of the phenyl rings by 30° from the anthracenedione plane optimizes van der Waals contacts with thymine methyl groups, contributing -9.2 kcal/mol binding energy [3] [9]. Substituents on the phenyl rings profoundly influence this interaction: para-methoxy groups increase LogP by 1.2 units but reduce binding affinity by 45% due to steric clash, while meta-chloro substituents enhance stacking interactions through charge transfer complexation [5].
The compound’s LogP of 5.99 (predicted) reflects significant hydrophobic character derived from the phenylamino groups [3]. This facilitates passive diffusion through cell membranes but may limit aqueous solubility. HPLC retention studies on reverse-phase columns (Newcrom R1) confirm that the 1,5-dihydroxy-4,8-bis(phenylamino) configuration provides balanced hydrophobicity for cellular uptake, with retention time (tR = 14.2 min) intermediate between hydrophilic dihydroxy derivatives (tR = 8.7 min) and hydrophobic diphenylamino analogues (tR = 21.5 min) [3].
Table 2: Electronic and Binding Parameters of Key Substituents
Substituent Feature | Electronic Effect | Binding Energy Contribution (ΔG, kcal/mol) | Cellular Uptake Efficiency (%) |
---|---|---|---|
1,5-OH (peri) | +M effect, H-bond donation | -4.8 | 82.7 |
4,8-NHPh (para-aligned) | Resonance donation | -3.1 | 91.4 |
Phenyl meta-Cl | -I effect, π-acceptance | -1.9 | 88.5 |
Phenyl para-OCH₃ | +M effect, steric bulk | +0.7 | 76.2 |
Comparative SAR analysis reveals that 1,5-dihydroxy-4,8-bis(phenylamino)-anthracenedione occupies a unique bioactivity space among bis(phenylamino)-substituted anthraquinones. Unlike Disperse Violet 57 (1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-anthracenedione), which contains a single phenylamino group with a polar sulfonate ester, the target compound's symmetrical 4,8-disubstitution enables bifunctional intercalation. This doubles the DNA binding constant relative to monosubstituted derivatives (Ka = 5.2 × 10⁵ M-1 vs. 2.3 × 10⁵ M-1) and enhances topoisomerase II poisoning by disrupting dual DNA cleavage sites [5] [9].
Heteroarene-fused analogues like 4,11-bis(2-(2-chloroacetamidine)ethylamino)anthra[2,3-b]thiophene-5,10-dione exhibit 15-fold greater cytotoxicity (HSC-3 IC₅₀ = 0.38 µM) than the target compound (IC₅₀ = 5.7 µM) by introducing covalent alkylating capacity. However, this comes at the expense of target selectivity, as evidenced by their 23% higher off-target protein binding [9]. The target compound maintains preferential binding to nucleic acids over proteins (selectivity index = 8.4), attributable to its unmodified phenylamino groups that avoid non-specific alkylation [2] [9].
Antifouling studies demonstrate that the 1,5-dihydroxy configuration confers biofilm inhibition against Pseudoalteromonas elyakovii (MIC = 0.001 μg/ml) that is 100-fold more potent than non-hydroxylated bis(phenylamino) derivatives. This activity correlates with the compound's redox-cycling capacity, generating semiquinone radicals that disrupt microbial electron transport chains [7]. Pyrimidine-anthraquinone hybrids developed for textile applications show superior UV-blocking but 40% reduced antimicrobial efficacy compared to the target compound, highlighting the critical role of unsubstituted phenylamino groups in broad-spectrum bioactivity [6].
Table 3: Comparative Bioactivity Profiles of Bis(phenylamino) Anthraquinones
Compound Structure | DNA Ka (M-1) | tNOX Binding (CETSA ΔTm, °C) | Antifouling MIC (P. elyakovii, μg/ml) | Cancer Cell Selectivity Index |
---|---|---|---|---|
1,5-OH; 4,8-bis(phenylamino) (Target) | 5.2 × 10⁵ | 2.1 | 0.001 | 8.4 |
Disperse Violet 57 (monosubstituted) | 2.3 × 10⁵ | ND | >10 | 3.2 |
Heteroarene-fused with chloroacetamidine | 7.8 × 10⁵ | 6.7 | 0.0003 | 1.2 |
Pyrimidine-anthraquinone hybrid | 3.1 × 10⁴ | ND | 0.04 | 5.8 |
The SAR data collectively demonstrate that the 1,5-dihydroxy-4,8-bis(phenylamino) substitution pattern achieves an optimal balance of nucleic acid affinity, redox activity, and target selectivity. Minor structural modifications—such as phenyl ring halogenation or fusion of heterocyclic moieties—can selectively enhance specific bioactivities while altering the compound's mechanistic profile from intercalative to alkylating or protein-targeting agents [5] [7] [9].
Concluding Remarks
The structure-activity relationship of 1,5-dihydroxy-4,8-bis(phenylamino)-anthracenedione underscores three cardinal design principles for anthraquinone-based bioactive compounds:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3